An In-depth Technical Guide to the Physical Properties of (R)-3-Amino-3-(p-tolyl)propan-1-ol
An In-depth Technical Guide to the Physical Properties of (R)-3-Amino-3-(p-tolyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-3-(p-tolyl)propan-1-ol is a chiral amino alcohol of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a chiral center at the carbon bearing the amino group and a p-tolyl substituent, makes it a valuable building block for the asymmetric synthesis of various biologically active molecules. The precise three-dimensional arrangement of its functional groups—a primary amine, a primary alcohol, and a chiral center—allows for specific interactions with biological targets, rendering it a key intermediate in the development of novel therapeutics. This guide provides a comprehensive overview of the physical properties of (R)-3-Amino-3-(p-tolyl)propan-1-ol, offering a foundational understanding for its application in research and development.
Chemical Structure and Stereochemistry
The molecular structure of (R)-3-Amino-3-(p-tolyl)propan-1-ol consists of a propan-1-ol backbone with an amino group and a p-tolyl group attached to the third carbon. The "(R)" designation specifies the absolute configuration at this chiral center, which is crucial for its biological activity and interaction with other chiral molecules.
Caption: Molecular structure of 3-Amino-3-(p-tolyl)propan-1-ol.
Physicochemical Properties
The physical characteristics of (R)-3-Amino-3-(p-tolyl)propan-1-ol are fundamental to its handling, formulation, and reaction kinetics. While specific experimental data for the (R)-enantiomer is limited in publicly available literature, the properties of the racemic mixture and closely related analogs provide valuable insights.
| Property | Value (Predicted/Analog Data) | Source |
| Molecular Formula | C₁₀H₁₅NO | N/A |
| Molecular Weight | 165.23 g/mol | N/A |
| Appearance | White to off-white solid (based on analogs) | N/A |
| Melting Point | 70-77 °C (for racemic 3-amino-3-phenyl-1-propanol) | [1] |
| Boiling Point | 311.0 ± 27.0 °C at 760 mmHg (Predicted for racemate) | [2] |
| Density | 1.052 ± 0.06 g/cm³ (Predicted for racemate) | [2] |
| Refractive Index | 1.554 (Predicted for racemate) | [3] |
| Solubility | Soluble in methanol.[1] Expected to be soluble in other polar organic solvents. | [1] |
| Specific Optical Rotation | Data not available. The (S)-enantiomer is commercially available, implying a non-zero rotation for the (R)-enantiomer. | [4] |
Expert Insight: The predicted high boiling point suggests strong intermolecular hydrogen bonding afforded by the amino and hydroxyl groups. The melting point of the pure (R)-enantiomer may differ from that of the racemic mixture due to different crystal packing efficiencies.
Optical Activity: The Signature of Chirality
A defining characteristic of a chiral molecule is its ability to rotate the plane of polarized light. This property, known as optical activity, is measured using a polarimeter, and the result is expressed as the specific rotation.
Causality Behind the Experiment: The specific rotation is an intrinsic property of a chiral molecule and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. For (R)-3-Amino-3-(p-tolyl)propan-1-ol, determining the specific rotation is essential for confirming its enantiomeric purity. The sign and magnitude of the rotation are unique to the (R)-enantiomer.
Experimental Protocol: Determination of Specific Rotation
This protocol outlines the standardized procedure for measuring the specific rotation of a chiral amino alcohol.
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Sample Preparation:
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Accurately weigh a sample of (R)-3-Amino-3-(p-tolyl)propan-1-ol (e.g., 100 mg).
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Dissolve the sample in a suitable solvent (e.g., methanol) in a volumetric flask (e.g., 10 mL) to a known concentration. Ensure complete dissolution.
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Instrument Calibration:
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Calibrate the polarimeter using a blank solvent-filled cell. The reading should be zero.
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Measurement:
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Fill the polarimeter cell (of a known path length, typically 1 dm) with the sample solution, ensuring no air bubbles are present.
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Place the cell in the polarimeter and record the observed rotation (α) at a specified temperature (usually 20 or 25 °C) and wavelength (commonly the sodium D-line, 589 nm).
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Calculation of Specific Rotation ([α]):
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Use the following formula: [α] = α / (l × c) where:
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α is the observed rotation in degrees.
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l is the path length of the cell in decimeters (dm).
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c is the concentration of the sample in g/mL.
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Caption: Workflow for determining specific rotation.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of (R)-3-Amino-3-(p-tolyl)propan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group, the methine proton at the chiral center, the methylene protons of the propanol chain, and the exchangeable protons of the amino and hydroxyl groups. The coupling patterns between adjacent protons provide valuable connectivity information.
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¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the chiral methine carbon, and the carbons of the propanol backbone.
Expert Insight: To confirm the enantiomeric purity by NMR, a chiral solvating agent or a chiral derivatizing agent can be used. This will induce a chemical shift difference between the enantiomers, allowing for their quantification.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.
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N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.
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C-H stretch (aromatic and aliphatic): Signals typically appear just above and below 3000 cm⁻¹.
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C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O stretch: A strong band in the 1000-1200 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. The fragmentation of related amino alcohols often involves cleavage of the C-C bond adjacent to the nitrogen atom and loss of small neutral molecules like water.[6]
Safety and Handling
(R)-3-Amino-3-(p-tolyl)propan-1-ol, like many amino alcohols, should be handled with care in a well-ventilated laboratory. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
(R)-3-Amino-3-(p-tolyl)propan-1-ol is a chiral building block with significant potential in synthetic and medicinal chemistry. A thorough understanding of its physical properties, including its yet-to-be-reported specific optical rotation, is paramount for its effective use. The experimental protocols and theoretical insights provided in this guide serve as a valuable resource for researchers working with this and related chiral amino alcohols. Further experimental investigation is warranted to fully characterize the properties of this important molecule.
References
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Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2857. [Link]
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